1-(Ethoxymethyl)-3,4-dihydroisoquinoline

Synthetic chemistry Bischler–Napieralski cyclization Process optimization

1-(Ethoxymethyl)-3,4-dihydroisoquinoline (CAS 88422-90-6) is a 1-substituted 3,4-dihydroisoquinoline first reported by Craig and Tarbell in 1949 as a synthetic intermediate in curariform activity studies. The compound bears an ethoxymethyl (-CH₂-O-C₂H₅) substituent at the C-1 position of the partially saturated isoquinoline bicyclic core (molecular formula C₁₂H₁₅NO, exact mass 189.1154 g/mol), and its free base is a colorless liquid (b.p.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 88422-90-6
Cat. No. B11905189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethoxymethyl)-3,4-dihydroisoquinoline
CAS88422-90-6
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCOCC1=NCCC2=CC=CC=C21
InChIInChI=1S/C12H15NO/c1-2-14-9-12-11-6-4-3-5-10(11)7-8-13-12/h3-6H,2,7-9H2,1H3
InChIKeyNENUROUAIGJZTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethoxymethyl)-3,4-dihydroisoquinoline (CAS 88422-90-6): Procurement-Grade Chemical Identity and Scaffold Classification


1-(Ethoxymethyl)-3,4-dihydroisoquinoline (CAS 88422-90-6) is a 1-substituted 3,4-dihydroisoquinoline first reported by Craig and Tarbell in 1949 as a synthetic intermediate in curariform activity studies [1]. The compound bears an ethoxymethyl (-CH₂-O-C₂H₅) substituent at the C-1 position of the partially saturated isoquinoline bicyclic core (molecular formula C₁₂H₁₅NO, exact mass 189.1154 g/mol), and its free base is a colorless liquid (b.p. 106–115 °C at 1–1.5 mm Hg, n²⁰D 1.5495) that yellows upon air exposure, while the hydrochloride salt forms colorless prisms with m.p. 155–156 °C [1]. Computed physicochemical descriptors (hydrogen bond acceptors: 2, rotatable bonds: 3, zero hydrogen bond donors) place it within favorable drug-like property space for CNS penetration [2].

Why 1-(Ethoxymethyl)-3,4-dihydroisoquinoline Cannot Be Interchanged with Other 1-Substituted or Tetrahydroisoquinoline Analogs


The 3,4-dihydroisoquinoline scaffold is not functionally interchangeable with its tetrahydroisoquinoline counterpart: each dihydroisoquinoline tested was 'much more potent' as a cyclic nucleotide phosphodiesterase inhibitor than the corresponding tetrahydroisoquinoline in a series of 19 closely related pairs, with potency differences spanning a 3000-fold activity range across single structural modifications [1]. Furthermore, the nature of the 1-position substituent is a decisive determinant of biological activity direction—1-alkyl derivatives produce hypotensive effects (up to 52 Torr decrease in cats) [2], whereas 1-benzoyl congeners exhibit sub-5 μM cytotoxicity against leukemia L1210 cells, while 1-alkyl and 1-phenyl derivatives are substantially less active [3]. The ethoxymethyl group introduces a specific ether oxygen that modulates hydrogen-bonding capacity (two H-bond acceptors, zero donors) and lipophilicity relative to the smaller 1-methyl (C₁₀H₁₁N, MW 145.20) or 1-methoxymethyl (C₁₁H₁₃NO, MW 175.23) analogs [4]. These quantitative pharmacological and physicochemical divergences mean that generic substitution within the 3,4-dihydroisoquinoline class is unsupported without explicit comparative data.

Quantitative Comparative Evidence for 1-(Ethoxymethyl)-3,4-dihydroisoquinoline (88422-90-6) vs. Closest Analogs


Synthetic Accessibility and Isolated Yield: Bischler–Napieralski Cyclization of 1-(Ethoxymethyl)-3,4-dihydroisoquinoline vs. Tetrahydroisoquinoline Reduction Product

The target compound was synthesized via Bischler–Napieralski cyclodehydration of N-(β-phenylethyl)-ethoxyacetamide using P₂O₅ in refluxing xylene, yielding 45% (4.9 g from 12 g amide) of the distilled free base as a colorless liquid that rapidly yellows on air exposure [1]. The same compound was subsequently reduced by catalytic hydrogenation (Raney Ni, 3.8 atm H₂, ethanol, 5 h, room temperature) to 1-ethoxymethyl-1,2,3,4-tetrahydroisoquinoline in 94% yield (3.4 g from 3.6 g dihydro precursor), providing a quantitative route to the saturated scaffold [1]. The moderate cyclization yield (45%) contrasts with the high-yield reduction step (94%), establishing the cyclodehydration as the rate-limiting step for process chemists seeking to scale this specific 1-alkoxymethyl dihydroisoquinoline.

Synthetic chemistry Bischler–Napieralski cyclization Process optimization

Dihydro vs. Tetrahydro Scaffold Potency in Phosphodiesterase Inhibition: Class-Level Implications for 1-(Ethoxymethyl)-3,4-dihydroisoquinoline

In a systematic study of 19 closely related dihydro- and tetrahydroisoquinoline pairs tested against soluble and particulate cyclic AMP and cyclic GMP phosphodiesterases from dog heart, 'each dihydroisoquinoline was much more potent than its tetrahydroisoquinoline counterpart' [1]. The most potent dihydroisoquinoline in the series, USV 2776 (6,7-dimethoxy-1-[3-(trifluoromethyl)phenyl]-3,4-dihydroisoquinoline hydrochloride), was a competitive inhibitor with Kᵢ values of 2–3 μM for membrane PDEs and 1–10 μM for soluble PDEs, and was 2- to 4-fold more potent than papaverine and 1-methyl-3-isobutylxanthine [1]. Inhibitory potency was strongly modulated by 6,7-substitution (benzyloxy > methoxy > hydroxy > H or CH₃ at C-6) [1]. The target compound 1-(ethoxymethyl)-3,4-dihydroisoquinoline lacks 6,7-substitution, placing it at the lower-potency end of this SAR continuum, a feature that is advantageous for applications requiring reduced PDE inhibition as a confounding pharmacology.

Phosphodiesterase inhibition SAR Dihydroisoquinoline scaffold

1-Alkyl Substitution and Hypotensive Activity: Positioning 1-(Ethoxymethyl)-3,4-dihydroisoquinoline Relative to 6,7-Dimethoxy Analogs

Polygalova et al. (2006) demonstrated that 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinolines consistently produce hypotensive effects in cats, with the most active compound reducing arterial pressure by 52 Torr and the effect lasting approximately 4 hours [1]. In contrast, benzo[f]annelated 4-alkyl-1,2-dihydro structures typically produced hypertensive effects [1]. The target compound 1-(ethoxymethyl)-3,4-dihydroisoquinoline lacks the 6,7-dimethoxy substitution pattern present in all compounds of that series, meaning its cardiovascular profile may differ substantially from the 6,7-dialkoxy congeners. This structural divergence makes the compound valuable as a comparator for isolating the contribution of the 1-alkoxymethyl group to cardiovascular activity, independent of 6,7-substitution.

Hypotensive activity Cardiovascular pharmacology 1-Alkyl-3,4-dihydroisoquinoline

Antitumor Activity Differentiation: 1-Alkyl vs. 1-Benzoyl-3,4-dihydroisoquinolines in Leukemia L1210 Cell Cycle Arrest

A series of 1-substituted 3,4-dihydroisoquinolines was tested in vitro against murine leukemia L1210 cells for G1 phase cell cycle arrest. The most potent cytotoxic derivatives were 1-benzoyl-3,4-dihydroisoquinolines (compounds 1–26), with IC₅₀ values below 5 μM [1]. Critically, 1-phenyl- and 1-alkyl-3,4-dihydroisoquinoline derivatives (compounds 34–40) were reported to be 'less active' [1]. The SAR study established that: (i) an α-ketoimine moiety is necessary for potent antiproliferative activity; (ii) a hydrophobic group (benzyloxy, alkyloxy, or allyloxy) at C-6 is relevant for cytotoxicity; (iii) unsubstituted and 3′-monosubstituted benzoyl groups are more potent than other substitutions [1]. Since 1-(ethoxymethyl)-3,4-dihydroisoquinoline falls within the 1-alkyl subclass and lacks both the α-ketoimine moiety and C-6 substitution, it is predicted to exhibit low inherent cytotoxicity, making it suitable as a negative control or an inert scaffold for pro-drug conjugation strategies.

Antitumor activity Cell cycle arrest Structure–activity relationship

Physicochemical Property Differentiation: 1-Ethoxymethyl vs. 1-Methyl and 1-Methoxymethyl 3,4-Dihydroisoquinoline Analogs

The 1-ethoxymethyl substituent distinguishes the target compound from its closest commercially available analogs by several computed physicochemical parameters relevant to CNS penetration and oral bioavailability predictions. The target compound (C₁₂H₁₅NO, exact mass 189.1154 g/mol, H-bond acceptors: 2, H-bond donors: 0, rotatable bonds: 3) [1] occupies an intermediate property space between the smaller 1-methyl analog (C₁₀H₁₁N, MW 145.20, H-bond acceptors: 1, rotatable bonds: 0) [2] and the slightly more compact 1-methoxymethyl analog (C₁₁H₁₃NO, MW 175.23, H-bond acceptors: 2, rotatable bonds: 2) . The additional methylene unit in the ethoxy group increases lipophilicity and conformational flexibility relative to the methoxymethyl analog, while the ether oxygen provides an additional H-bond acceptor site absent in the 1-methyl derivative—both of which influence passive membrane permeability and metabolic stability in distinct ways.

Physicochemical properties Drug-likeness Computational chemistry

Redox Differentiation: Stability and Reactivity of the 3,4-Dihydroisoquinoline Imine Bond for Downstream Derivatization

The C=N imine bond in the 3,4-dihydroisoquinoline scaffold is a key reactive handle that distinguishes it from fully aromatic isoquinolines and fully saturated tetrahydroisoquinolines. The target compound's free base yellows rapidly on air exposure, indicating oxidation sensitivity [1]. The hydrochloride salt (m.p. 155–156 °C, colorless prisms) provides a stable storage form [1]. Catalytic hydrogenation proceeds efficiently (94% yield to tetrahydroisoquinoline), and the picrate derivative (m.p. 138–139 °C with decomposition) confirms the capacity for salt formation and characterization [1]. The ethoxymethyl group is stable under the hydrogenation conditions (Raney Ni, 3.8 atm H₂), demonstrating compatibility with reductive derivatization strategies that would cleave or reduce more reactive 1-substituents such as 1-chloromethyl or 1-benzoyl groups.

Imine reactivity Hydrogenation Oxidation Derivatization

Optimal Research and Procurement Application Scenarios for 1-(Ethoxymethyl)-3,4-dihydroisoquinoline (CAS 88422-90-6)


Scaffold-Hopping and PDE Selectivity Profiling: Using the Unsubstituted Dihydroisoquinoline Core as a Low-Potency Baseline

Investigators studying phosphodiesterase inhibition across the isoquinoline chemical space can use 1-(ethoxymethyl)-3,4-dihydroisoquinoline as a low-potency reference compound. The established SAR shows that 6,7-substitution (especially benzyloxy or methoxy groups) is required for potent PDE inhibition, with the most potent analog (USV 2776) achieving Kᵢ values of 2–3 μM and surpassing papaverine by 2- to 4-fold [1]. The target compound, lacking 6,7-substitution, is expected to sit at the lower end of the 3000-fold activity range, providing a clean baseline for measuring the incremental contribution of 6,7-substituent addition in SAR-by-catalog or parallel synthesis campaigns.

Cardiovascular Pharmacology: Isolating the Contribution of the 1-Alkoxymethyl Group to Hypotensive Activity

The Polygalova et al. (2006) study established that 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinolines produce a hypotensive response (up to 52 Torr decrease, ~4 h duration) in cats, while benzo-annelated analogs produce hypertension [2]. 1-(Ethoxymethyl)-3,4-dihydroisoquinoline, which carries the 1-alkoxymethyl motif but lacks the 6,7-dimethoxy groups present in all compounds of that series, offers a unique tool for dissecting whether the 1-substituent alone contributes to cardiovascular activity. This compound is ideal for in vivo or ex vivo smooth muscle studies designed to decouple 1-position effects from 6,7-substitution effects.

Antitumor Drug Discovery: Negative Control Scaffold with Minimal Cytotoxic Confounding

The SAR established by Dolzhenko et al. (2002) demonstrated that 1-alkyl-3,4-dihydroisoquinolines (compounds 34–40) are substantially less cytotoxic than 1-benzoyl derivatives (IC₅₀ < 5 μM against L1210 leukemia cells), which require an α-ketoimine moiety for potent antiproliferative activity [3]. 1-(Ethoxymethyl)-3,4-dihydroisoquinoline, as a 1-alkyl derivative lacking the α-ketoimine pharmacophore, is predicted to exhibit low inherent cytotoxicity. This makes it an ideal inert scaffold for pro-drug conjugation, linker attachment, or as a vehicle control in cell-based assays where background cytotoxicity must be minimized.

Medicinal Chemistry: Two-Step Access to the 1-Ethoxymethyl-Tetrahydroisoquinoline Scaffold

The 94% yield reported for catalytic hydrogenation of 1-(ethoxymethyl)-3,4-dihydroisoquinoline to 1-ethoxymethyl-1,2,3,4-tetrahydroisoquinoline under mild conditions (Raney Ni, 3.8 atm H₂, ethanol, room temperature, 5 h) [4] provides medicinal chemists with a highly efficient entry into the tetrahydroisoquinoline scaffold. Unlike 1-chloromethyl analogs that undergo nucleophilic displacement [5] or 1-benzoyl derivatives that require selective carbonyl reduction, the ethoxymethyl group survives hydrogenation intact. Procuring the pre-formed 1-(ethoxymethyl)-3,4-dihydroisoquinoline allows researchers to bypass the moderate-yielding (45%) Bischler–Napieralski cyclodehydration and proceed directly to the tetrahydroisoquinoline for further N-alkylation or Pictet–Spengler diversification.

Quote Request

Request a Quote for 1-(Ethoxymethyl)-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.